molecular formula C10H11B B14376028 1H-borole, 2,3-dihydro-1-phenyl- CAS No. 89377-15-1

1H-borole, 2,3-dihydro-1-phenyl-

Katalognummer: B14376028
CAS-Nummer: 89377-15-1
Molekulargewicht: 142.01 g/mol
InChI-Schlüssel: OOZDNYDIUQYZMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Borole, 2,3-dihydro-1-phenyl- is a boron-containing heterocyclic compound. Boroles are known for their unique electronic and optical properties due to their anti-aromatic character and three-coordinate boron atom.

Vorbereitungsmethoden

The synthesis of 1H-borole, 2,3-dihydro-1-phenyl- typically involves the reaction of a substituted 1,4-dilithio-1,3-butadiene with a dihaloborane or organotrifluoroborate. This method allows for the formation of the borole ring through a salt metathesis reaction The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions

Analyse Chemischer Reaktionen

1H-Borole, 2,3-dihydro-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The boron atom in the borole ring can be oxidized to form boronic acids or boronates.

    Reduction: Reduction of the borole ring can lead to the formation of borole dianions, which exhibit aromatic character.

    Substitution: The boron atom can participate in substitution reactions with nucleophiles, forming Lewis acid-base adducts. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include boronic acids, boronates, and various substituted boroles.

Wissenschaftliche Forschungsanwendungen

1H-Borole, 2,3-dihydro-1-phenyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-borole, 2,3-dihydro-1-phenyl- involves its ability to act as a Lewis acid due to the electron deficiency of the boron atom. This allows it to form stable adducts with Lewis bases, facilitating various chemical transformations. The anti-aromatic character of the borole ring also contributes to its reactivity, making it a versatile reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

1H-Borole, 2,3-dihydro-1-phenyl- can be compared to other boron-containing heterocycles such as:

Eigenschaften

CAS-Nummer

89377-15-1

Molekularformel

C10H11B

Molekulargewicht

142.01 g/mol

IUPAC-Name

1-phenyl-2,3-dihydroborole

InChI

InChI=1S/C10H11B/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-4,6-8H,5,9H2

InChI-Schlüssel

OOZDNYDIUQYZMX-UHFFFAOYSA-N

Kanonische SMILES

B1(CCC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.